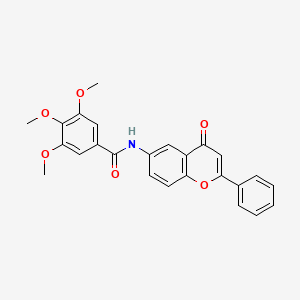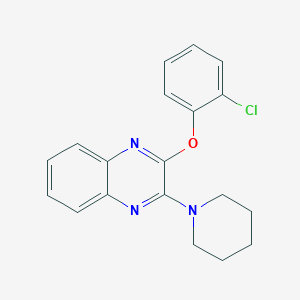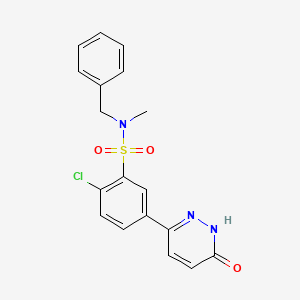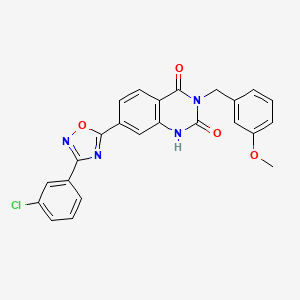
N-(2-methoxy-5-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-METHOXY-5-METHYLPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROPTERIDIN-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes methoxy and methylphenyl groups
Métodos De Preparación
The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROPTERIDIN-1-YL}ACETAMIDE involves multiple steps. One common method includes the reaction of 2-methoxy-5-methylphenyl isocyanate with appropriate reagents to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethyl acetate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-METHOXY-5-METHYLPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROPTERIDIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds include other methoxy and methylphenyl derivatives. For example:
2-Methoxy-5-methylphenyl isocyanate: Used in similar synthetic applications.
4-Methoxy-2’-Methylbenzophenone: Another compound with methoxy and methyl groups, used in different chemical reactions.
N-(2-METHOXY-5-METHYLPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROPTERIDIN-1-YL}ACETAMIDE is unique due to its specific structure, which allows for a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C24H23N5O5 |
|---|---|
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
N-(2-methoxy-5-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopteridin-1-yl]acetamide |
InChI |
InChI=1S/C24H23N5O5/c1-15-4-9-19(34-3)18(12-15)27-20(30)14-28-22-21(25-10-11-26-22)23(31)29(24(28)32)13-16-5-7-17(33-2)8-6-16/h4-12H,13-14H2,1-3H3,(H,27,30) |
Clave InChI |
RZAZACJDGJODJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-3-[4-(propan-2-yl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione](/img/structure/B11274639.png)

![N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11274649.png)


![2-ethyl-N-[4-(4-methoxyphenoxy)phenyl]-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide](/img/structure/B11274677.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B11274684.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-phenylethanone](/img/structure/B11274698.png)
![3-benzyl-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11274713.png)
![2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11274714.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B11274727.png)
![N-(3-chloro-4-fluorophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11274730.png)
